![molecular formula C18H14ClN5 B2858145 1-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890944-72-6](/img/structure/B2858145.png)
1-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description
This compound is a pyrazolo[3,4-d]pyrimidin-4-amine derivative, which is a class of compounds that contain a pyrazolo[3,4-d]pyrimidin-4-amine moiety . These compounds are known to exhibit various biological activities.
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyrazolo[3,4-d]pyrimidin-4-amine core with a 3-chlorophenyl group at the 1-position and a 4-methylphenyl group at the N-position .Chemical Reactions Analysis
The chemical reactions of this compound would depend on its functional groups. The amine group might undergo reactions such as alkylation, acylation, and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted based on its structure. It’s likely to have moderate polarity due to the presence of the pyrazolo[3,4-d]pyrimidin-4-amine moiety .Scientific Research Applications
Anti-Inflammatory Applications
This compound has been studied for its potential anti-inflammatory properties . In particular, derivatives of this compound have shown promising results in reducing inflammation. For instance, 5-{[4-(4-bromophenyl)-3-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimi-din-4-one and its 3,4-bis(4-chlorophenyl) analog were found to be effective, showing activity comparable to that of indomethacin with minimal ulcerogenic effects .
Pain Management
The compound has been synthesized as a sigma-1 receptor ligand for the treatment of pain . A series of 4-acylaminopyrazolo[3,4-d]pyrimidines active on the sigma-1 receptor (σ1R) were efficiently prepared using a two to three step process starting from commercially available 1H-pyrazolo[3,4-d]pyrimidin-4-amine . One of these derivatives exhibited potent antinociceptive properties in several pain models in mice, indicating its antagonistic behavior .
Ulcerogenicity Studies
In addition to its anti-inflammatory properties, the compound has been studied for its ulcerogenic effects . The most effective derivatives in terms of anti-inflammatory activity were found to have minimal ulcerogenic effects . This suggests potential applications in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.
Lipophilicity Studies
The compound and its derivatives have been studied for their lipophilicity . Theoretical calculations of their lipophilicity as C log P were performed, and it was found that lipophilicity influences the biological response . This information can be useful in the design and optimization of new drug candidates.
Synthesis and Structural Elucidation
The compound serves as a key intermediate in the synthesis of various derivatives with potential therapeutic applications . The structures of the newly synthesized compounds were elucidated by IR, 1H NMR, 13C NMR, mass spectroscopy, and elemental analysis .
Sigma-1 Receptor Ligand Development
The compound has been used in the development of sigma-1 receptor ligands . A structure-activity relationship (SAR) study showed that the σ1R requires the presence of relatively highly lipophilic substituents at opposite sides of the central scaffold .
properties
IUPAC Name |
1-(3-chlorophenyl)-N-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5/c1-12-5-7-14(8-6-12)23-17-16-10-22-24(18(16)21-11-20-17)15-4-2-3-13(19)9-15/h2-11H,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHFZNRNQKPGIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
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